potassium;2,3,4,5,6-pentahydroxyhexanoate
Description
Potassium gluconate is a salt of [DB01345] and is classified as a food additive by the FDA. It is also used as a potassium supplement. Potassium is an essential nutrient. It is the most abundant cation in the intracellular fluid, where it plays a key role in maintaining cell function. In dietary supplements, potassium is often present as potassium chloride, but many other forms—including potassium citrate, phosphate, aspartate, bicarbonate, and **gluconate**—are also used. Potassium gluconate is believed to be more palatable and non-acidifying than potassium chloride (KCl).
Properties
IUPAC Name |
potassium;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O7.K/c7-1-2(8)3(9)4(10)5(11)6(12)13;/h2-5,7-11H,1H2,(H,12,13);/q;+1/p-1/t2-,3-,4+,5-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLCFGWHYROZGBI-JJKGCWMISA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11KO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
526-95-4 (Parent) | |
| Record name | Potassium gluconate [USP:JAN] | |
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| Record name | D-Gluconic acid, potassium salt (1:?) | |
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DSSTOX Substance ID |
DTXSID7029617 | |
| Record name | Potassium D-gluconate | |
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Molecular Weight |
234.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Odourless, free flowing white to yellowish white, crystalline powder or granules, Yellowish white solid; [Merck Index] Crystalline powder; [Alfa Aesar MSDS] | |
| Record name | D-Gluconic acid, potassium salt (1:1) | |
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| Record name | POTASSIUM GLUCONATE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | Potassium gluconate | |
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Solubility |
FREELY SOL IN WATER; PRACTICALLY INSOL IN ETHER, BENZENE, ABSOLUTE ALCOHOL, CHLOROFORM | |
| Record name | POTASSIUM GLUCONATE | |
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Color/Form |
YELLOWISH-WHITE CRYSTALS | |
CAS No. |
299-27-4, 35087-77-5 | |
| Record name | Potassium gluconate [USP:JAN] | |
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| Record name | D-Gluconic acid, potassium salt (1:?) | |
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| Record name | Potassium gluconate | |
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| Record name | D-Gluconic acid, potassium salt (1:1) | |
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| Record name | Potassium D-gluconate | |
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Nomenclature and Stereochemical Considerations of Potassium 2r,3s,4r,5r 2,3,4,5,6 Pentahydroxyhexanoate
IUPAC and Systematic Naming Conventions in Academic Literature
The compound is unequivocally identified by the International Union of Pure and Applied Chemistry (IUPAC) with a name that describes its absolute stereochemistry: potassium (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate . wikipedia.orgfishersci.comnih.gov This formal designation precisely defines the spatial arrangement of atoms within the molecule.
In academic and commercial literature, several other systematic names and synonyms are frequently used. The compound is widely known as potassium D-gluconate, indicating it is the potassium salt of the D-isomer of gluconic acid. wikipedia.orgnih.gov Gluconic acid itself is the result of the oxidation of glucose. wikipedia.org Its chemical structure features a six-carbon chain with five hydroxyl (-OH) groups, culminating in a carboxylic acid group. wikipedia.org The salt form, potassium gluconate, is created by neutralizing gluconic acid with a potassium source. jungbunzlauer.com
The following table details the various names used to identify this compound in scientific literature and databases.
| Name Type | Name |
| IUPAC Name | potassium (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate fishersci.comnih.gov |
| Common Name | Potassium D-gluconate wikipedia.org |
| Systematic Name | D-Gluconic acid, monopotassium salt nih.govfoodb.ca |
| Other Synonyms | 2,3,4,5,6-Pentahydroxycaproic acid potassium salt wikipedia.org |
| Potassium salt of gluconic acid wikipedia.org |
This table is interactive and can be sorted by column.
Stereoisomeric Forms and Their Significance in Research
Stereoisomers are molecules that share the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. sketchy.com For a hexose-derived acid like gluconic acid, which has four chiral centers, there are 2^4, or 16, possible stereoisomers. organicchemistrytutor.com
The most significant distinction in carbohydrate chemistry is between D and L configurations. rose-hulman.edu This classification is based on the configuration of the chiral carbon furthest from the most oxidized carbon (the carboxyl group in this case). rose-hulman.edu The specified compound, (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate, is the D-isomer . Its mirror image, or enantiomer, is L-gluconic acid. nih.gov
The vast majority of carbohydrates found in biological systems, including the gluconic acid that arises from glucose metabolism, possess the D configuration. rose-hulman.edu D-gluconic acid and its salts are important intermediates in carbohydrate metabolism in many organisms. oecd.org The gluconate anion is a metabolite of glucose oxidation. oecd.org Research into its production often focuses on microbial fermentation, using fungi like Aspergillus niger or bacteria such as Gluconobacter oxydans to oxidize D-glucose. srce.hrnih.gov
The significance of the D-form is directly tied to its natural prevalence and its role in biochemistry. The enzymes involved in its formation and further metabolism, such as glucose oxidase and gluconate kinase, are stereospecific. srce.hr While its enantiomer, L-gluconate, can be synthesized, it is not a common natural product and does not fit into the primary metabolic pathways in the same way. Other stereoisomers, known as diastereomers (isomers that are not mirror images), also exist but are of less common research interest compared to the biologically central D-gluconate. sketchy.com
| Feature | D-Gluconate | L-Gluconate |
| IUPAC Stereochemistry | (2R,3S,4R,5R) wikipedia.org | (2S,3R,4S,5S) |
| Natural Occurrence | Abundant; product of glucose oxidation in plants, fruits, and microorganisms. wikipedia.orgsrce.hr | Rare in nature. |
| Biological Significance | Important intermediate in carbohydrate metabolism. oecd.org | Not a primary metabolite. nih.gov |
| Relationship | Enantiomers (non-superimposable mirror images). nih.gov | Enantiomers (non-superimposable mirror images). nih.gov |
This table is interactive and can be sorted by column.
Historical Context and Evolution of Chemical Identification
The history of potassium gluconate is intrinsically linked to the discovery and study of its parent acid. Gluconic acid was first prepared through the chemical oxidation of glucose by Hlasiwetz and Habermann in 1870. wikipedia.org A significant advancement came in 1880 when Boutroux utilized a fermentation process for its preparation and isolation, marking a shift towards biotechnological production. wikipedia.org
The early 20th century saw major developments in production methodology. The work of researchers using the fungus Aspergillus niger in the late 1920s was pivotal, establishing the first successful use of deep-tank, aerated fermentation for producing a chemical, which yielded high concentrations of gluconic acid. wikipedia.orgsrce.hr
The evolution of its chemical identification mirrors the broader development of carbohydrate nomenclature. iupac.org Early classifications often relied on optical activity—the ability of a chiral molecule to rotate plane-polarized light, designated with "d" for dextrorotatory or "l" for levorotatory. rose-hulman.edu This was superseded by the D/L nomenclature system, which, while historically related, defines the absolute configuration of the molecule relative to glyceraldehyde, not the direction of light rotation. rose-hulman.edu The development of the Cahn-Ingold-Prelog (CIP) priority rules provided the unambiguous R/S notation seen in the modern IUPAC name, which describes the absolute configuration at each chiral center. sketchy.com
Advanced Synthetic Methodologies for Potassium 2r,3s,4r,5r 2,3,4,5,6 Pentahydroxyhexanoate
Enzymatic and Biotechnological Synthesis Routes for Gluconic Acid Precursors
Biotechnological methods are the preferred commercial choice for producing gluconic acid due to their high efficiency and specificity, often surpassing chemical methods. srce.hrresearchgate.net These routes primarily involve microbial fermentation and direct biocatalytic transformations of glucose.
Microbial Fermentation Processes (e.g., Aspergillus niger)
Microbial fermentation is the dominant industrial method for gluconic acid production. researchgate.netfrontiersin.org The filamentous fungus Aspergillus niger is the most extensively studied and utilized microorganism for this purpose, largely due to its ability to produce high yields of gluconic acid, with some processes reporting yields as high as 98%. srce.hrnih.govjohnshopkins.edu The process typically involves submerged fermentation where the fungus secretes the enzyme glucose oxidase. researchgate.net
The conversion is a straightforward one-step oxidation of glucose. frontiersin.org The key enzyme, glucose oxidase, catalyzes the oxidation of the aldehyde group at the C-1 position of β-D-glucose, forming D-glucono-δ-lactone and hydrogen peroxide. srce.hr The lactone intermediate then hydrolyzes to gluconic acid. srce.hr
Research has focused on optimizing fermentation conditions to maximize yield. Studies have shown that factors such as substrate concentration, pH, temperature, and incubation time are critical. For instance, maximum production is often achieved with glucose concentrations around 12-14% (w/v), a pH of approximately 5.5 to 6.5, and a temperature of 30°C. scispace.comnih.govwjarr.com The use of mutant strains of A. niger has also been shown to significantly increase gluconic acid production. scispace.comwalshmedicalmedia.com
| Parameter | Organism | Substrate | Reported Yield/Concentration | Reference |
| Yield | Aspergillus niger | Glucose | 98% | nih.govjohnshopkins.edu |
| Concentration | A. niger mutant ORS-4.410 | Glucose (12%) | 78.04 g/L | scispace.com |
| Concentration | A. niger NCIM 530 | Golden Syrup (10% glucose) | 85.2 g/L | walshmedicalmedia.com |
| Concentration | A. niger (local isolate) | Glucose (14%) | 58.46 g/L | nih.gov |
Biocatalytic Transformations of Glucose
Direct biocatalytic conversion of glucose to gluconic acid utilizes isolated enzymes, offering a route with high purity and near-quantitative yields. google.com This method typically employs a combination of glucose oxidase (GOx) and catalase. google.comgoogle.com Glucose oxidase catalyzes the oxidation of glucose to glucono-δ-lactone and hydrogen peroxide. rsc.org The hydrogen peroxide produced can inactivate the glucose oxidase, so catalase is used concurrently to decompose it into water and oxygen. google.comrsc.org
This enzymatic process can be performed with free or immobilized enzymes. google.comnih.gov Immobilization of the enzymes allows for their reuse and facilitates continuous production processes, which can be more economically viable for large-scale operations. frontiersin.orggoogle.com Enzymatic processes using a high ratio of catalase to glucose oxidase activity have been shown to convert concentrated glucose solutions (30% or higher) with yields approaching 100% in a shorter time frame than traditional fermentation. google.com
Chemical Synthesis Pathways from Glucose Derivatives
While biotechnological routes are dominant, chemical synthesis pathways offer alternative methods for producing gluconic acid. These methods primarily involve the oxidation of glucose or the hydrolysis of its derivatives.
Glucose Oxidation Methods (e.g., Hypochlorite (B82951) or Electrolytic Oxidation)
Chemical oxidation of glucose can be achieved using various oxidizing agents and catalytic systems. researchgate.netnih.gov Contemporary methods often rely on heterogeneous catalysis using noble metal catalysts such as platinum, palladium, or gold, with molecular oxygen as the oxidant. monash.edu However, these methods can suffer from limited selectivity, leading to the formation of by-products. rsc.org
Electrolytic oxidation represents a promising alternative. This method involves the electrochemical conversion of glucose at an anode. Studies have investigated various electrode materials, including gold, platinum, and manganese dioxide (MnO₂), to control the reaction. scispace.comiaea.orgresearchgate.net For example, using a nano-MnO₂ loaded porous titanium electrode, researchers achieved 99% conversion of glucose with a 99% total selectivity to gluconic acid and glucaric acid under optimized conditions, demonstrating that the process can be controlled to favor specific products. iaea.org
Hypochlorite oxidation is another chemical method. The process involves the oxidation of sugars in an alkaline medium using a hypohalite, such as sodium hypochlorite (bleach), often in the presence of a catalyst like 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO). google.com This method can achieve quantitative yields in the oxidation of certain glucose-containing dimers. google.com
| Method | Catalyst/System | Key Findings | Reference |
| Catalytic Oxidation | Pt-Zn/strawC | 99.9% total selectivity to gluconic/glucaric acid at 20°C. | biofueljournal.com |
| Electrolytic Oxidation | MnO₂/Ti electrode | 99% glucose conversion; controllable selectivity to gluconic and glucaric acid. | iaea.org |
| Photoelectrochemical Oxidation | Dye-sensitized photoelectrochemical cells (DSPECs) | 100% selectivity and faradaic efficiency for glucose to gluconic acid conversion. | rsc.org |
| Chemical Oxidation | Iron(III) chloride | 52.3% gluconic acid yield in 40% FeCl₃ solution at 110°C. | rsc.org |
Hydrolysis of Glucono-delta-Lactone and Subsequent Neutralization
The direct precursor to gluconic acid in most oxidative processes is glucono-δ-lactone. wikipedia.orgwikipedia.org This cyclic ester spontaneously hydrolyzes in water to form gluconic acid, establishing a chemical equilibrium between the lactone and the acid forms. wikipedia.orgatamanchemicals.com The rate of this hydrolysis is significantly increased by heat and high pH. wikipedia.orgatamanchemicals.com
The mechanism involves the nucleophilic attack of water on the ester's carbonyl carbon. This reaction can be catalyzed by both acids and bases. acs.org Once the gluconic acid is formed through hydrolysis, the final step to produce potassium gluconate is a simple acid-base neutralization reaction with a potassium source, such as potassium hydroxide (B78521) or potassium carbonate. jungbunzlauer.comgoogle.com
Optimization of Reaction Conditions for Enhanced Yield and Purity in Academic Synthesis
A significant body of research focuses on optimizing reaction conditions to improve both the yield and purity of the final product. In fermentation processes, this includes the screening and development of mutant microbial strains, such as Aspergillus niger ORS-4.410, which show a remarkable increase in gluconic acid production. scispace.com The choice of substrate is also crucial; while pure glucose is common, cost-effective alternatives like golden syrup, grape must, and molasses have been successfully utilized. nih.govwalshmedicalmedia.com
For catalytic methods, research is geared towards developing highly selective and efficient catalysts. For example, a Pt-Zn intermetallic nanoparticle catalyst supported on biochar has demonstrated the ability to achieve a near-quantitative conversion of glucose to gluconic acid (98.9% yield) under mild, additive-free conditions. biofueljournal.com Similarly, the development of dye-sensitized photoelectrochemical cells (DSPECs) has shown 100% selectivity for glucose conversion to gluconic acid, highlighting a sustainable and energy-efficient approach. rsc.org
Kinetic analysis plays a vital role in understanding and optimizing these processes. Studies on the hydrolysis of glucono-δ-lactone have precisely determined the rate constants for water and hydroxide ion catalysis, providing fundamental data for process design. scispace.com Across all methodologies, controlling parameters like temperature, pH, reactant concentrations, and catalyst loading is paramount to maximizing the production of high-purity gluconic acid, the essential precursor for potassium gluconate. scispace.comnih.goviaea.org
Comprehensive Analytical Characterization of Potassium 2r,3s,4r,5r 2,3,4,5,6 Pentahydroxyhexanoate
Chromatographic Techniques for Purity Assessment and Isomeric Separation
Chromatographic methods are essential for determining the purity of potassium gluconate and for separating its various isomers. These techniques provide precise and reliable data on the main component and any potential impurities.
High-Performance Liquid Chromatography (HPLC) is a primary technique for the assay and purity determination of potassium gluconate. The United States Pharmacopeia (USP) provides monographs for potassium gluconate that include HPLC methods for quality control. uspbpep.com The development of a robust HPLC method involves the careful selection of a stationary phase, mobile phase, and detector to achieve optimal separation and quantification.
For a compound like potassium gluconate, which is a polar, non-volatile sugar acid, a common approach is to use a cation-exchange column or a mixed-mode column that allows for the separation of polar and ionizable compounds. researchgate.nethelixchrom.com The retention and separation of neutral and acidic sugars can be effectively controlled by adjusting the mobile phase composition, including the amount of organic solvent (like acetonitrile), buffer pH, and buffer concentration. helixchrom.com
A typical HPLC method for the analysis of potassium gluconate would be validated according to the International Conference on Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness. nih.gov Due to the lack of a strong UV chromophore in the gluconate molecule, detection can be achieved using a Refractive Index Detector (RID), an Evaporative Light Scattering Detector (ELSD), or a Charged Aerosol Detector (CAD). helixchrom.comlgcstandards.com A certificate of analysis for a potassium D-gluconate reference standard reported a purity of 100.00% as determined by an HPLC method with ELSD detection. lgcstandards.com
Table 1: Example HPLC Method Parameters for Potassium Gluconate Analysis
| Parameter | Condition |
|---|---|
| Column | Aminex HPX-87H Ion Exclusion Column (300 x 7.8 mm) |
| Mobile Phase | 0.005 M Sulfuric Acid |
| Flow Rate | 0.6 mL/min |
| Column Temperature | 35 °C |
| Detector | Refractive Index Detector (RID) |
| Injection Volume | 20 µL |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the identification and quantification of volatile and semi-volatile impurities in pharmaceutical substances. sigmaaldrich.com For a non-volatile compound like potassium gluconate, direct analysis by GC-MS is not feasible. Therefore, a derivatization step is required to convert the polar, non-volatile gluconate and its related impurities into more volatile derivatives suitable for GC analysis. This process typically involves silylation or esterification of the hydroxyl and carboxyl groups.
Once derivatized, the sample is introduced into the GC, where the components are separated based on their boiling points and interaction with the stationary phase. The separated components then enter the mass spectrometer, which provides mass spectra that can be used to identify the structure of the impurities by comparing them to spectral libraries or through detailed interpretation. This technique is highly sensitive and can detect impurities at very low levels.
The chemical structure of gluconic acid contains multiple chiral centers, making the separation of its stereoisomers crucial. wikipedia.org Chiral chromatography is the preferred method for assessing the enantiomeric purity of potassium D-gluconate, ensuring that it is free from its L-enantiomer or other diastereomers. This separation can be achieved directly or indirectly.
Direct chiral separation involves the use of a chiral stationary phase (CSP) that interacts differently with the enantiomers, leading to different retention times. For sugar-related compounds, polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective. nih.gov A one-step chiral HPLC method has been developed to separate anomers and enantiomers of various carbohydrates using a Chiralpak AD-H column. nih.gov
Indirect methods involve derivatizing the enantiomers with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral column. However, direct methods are often preferred as they are simpler and avoid potential complications from the derivatization reaction.
Table 2: Example Chiral HPLC Method Parameters for Gluconate Isomer Analysis
| Parameter | Condition |
|---|---|
| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Hexane/Ethanol/Trifluoroacetic Acid (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detector | UV at 220 nm (after derivatization if necessary) or Polarimeter |
Spectroscopic Methods for Structural Elucidation and Confirmation
Spectroscopic techniques are indispensable for confirming the chemical structure of potassium gluconate and identifying its functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR are used to confirm the identity and structure of potassium gluconate. The spectra provide information on the chemical environment of each proton and carbon atom in the molecule.
The ¹H NMR spectrum of the gluconate anion shows a series of multiplets in the upfield region corresponding to the protons on the carbon chain. The ¹³C NMR spectrum displays distinct signals for each of the six carbon atoms, with the carboxyl carbon appearing at the most downfield chemical shift. The chemical shifts are sensitive to the surrounding functional groups, allowing for a detailed structural assignment.
Table 3: Representative ¹H and ¹³C NMR Chemical Shifts for the Gluconate Anion in D₂O
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| C1 (-COO⁻) | - | ~180 |
| C2 (-CH(OH)-) | ~4.1 | ~74 |
| C3 (-CH(OH)-) | ~3.8 | ~73 |
| C4 (-CH(OH)-) | ~3.7 | ~72 |
| C5 (-CH(OH)-) | ~3.7 | ~71 |
| C6 (-CH₂(OH)) | ~3.6 | ~64 |
Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. The USP specifies the use of IR absorption spectroscopy for the identification of potassium gluconate. uspbpep.com
The IR spectrum of potassium gluconate is characterized by a broad absorption band in the high-wavenumber region (around 3300-3400 cm⁻¹) corresponding to the O-H stretching vibrations of the multiple hydroxyl groups. A strong absorption band is also observed around 1600 cm⁻¹ due to the asymmetric stretching vibration of the carboxylate (COO⁻) group. The region between 1000 and 1200 cm⁻¹ contains C-O stretching vibrations of the alcohol groups.
Table 4: Key IR Absorption Bands for Potassium Gluconate
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| ~3350 (broad) | O-H stretch | Hydroxyl groups (-OH) |
| ~2900 | C-H stretch | Aliphatic C-H |
| ~1600 (strong) | C=O asymmetric stretch | Carboxylate (-COO⁻) |
| ~1410 | C=O symmetric stretch | Carboxylate (-COO⁻) |
| ~1050-1150 | C-O stretch | Primary and secondary alcohols |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns
Mass spectrometry is a powerful analytical tool used to determine the molecular weight and elucidate the structure of compounds by analyzing their mass-to-charge ratio (m/z) and fragmentation patterns.
Molecular Weight Determination The molecular formula for potassium (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate is C₆H₁₁KO₇. The calculated molecular weight for the anhydrous form is 234.25 g/mol , with a monoisotopic mass of approximately 234.0142 Da. ebi.ac.ukfao.orgnih.gov Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode typically reveals the presence of the intact molecule, often as adducts. In the case of potassium gluconate, the analysis would primarily focus on the gluconate anion in negative ion mode or observe the potassiated molecule in positive ion mode.
Fragmentation Patterns Tandem mass spectrometry (MS/MS) is employed to generate characteristic fragmentation patterns that serve as a structural fingerprint for the molecule. The fragmentation of the gluconate ion is initiated by collision-induced dissociation (CID). While specific MS/MS library data for the potassium salt is not broadly published, the fragmentation pathway for the gluconate anion has been proposed. researchgate.net The fragmentation is characterized by a series of neutral losses, primarily water (H₂O) and other small molecules, from the parent ion.
The common fragmentation pathway for the gluconate anion ([M-K]⁻, m/z 195) typically involves:
Successive losses of water: The multiple hydroxyl groups along the carbon chain are prone to elimination as water molecules (loss of 18 Da).
Cleavage of C-C bonds: This results in smaller fragment ions corresponding to the loss of portions of the carbon backbone.
The presence of the potassium cation can influence the fragmentation in positive ion mode ESI-MS/MS. Alkali metal adducts often lead to different fragmentation pathways compared to protonated molecules, which can provide additional structural information.
| Property | Value | Technique |
|---|---|---|
| Molecular Formula | C₆H₁₁KO₇ | - |
| Molecular Weight | 234.25 g/mol | Calculation |
| Monoisotopic Mass | 234.0142 Da | Calculation |
| Primary Ionization Technique | Electrospray Ionization (ESI) | MS |
| Common Fragmentation Mechanism | Collision-Induced Dissociation (CID) | MS/MS |
| Characteristic Neutral Losses (Gluconate Anion) | H₂O (18 Da), C₂H₄O₂ (60 Da) | MS/MS |
Titrimetric Analysis for Quantification and Acid Residues
Titrimetric analysis is a classic quantitative chemical method used to determine the concentration of an identified analyte. For potassium (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate, it is the standard method for assaying the purity and quantifying the amount of the active substance.
Quantification of Potassium Gluconate The official assay for potassium gluconate typically involves a non-aqueous acid-base titration. fao.orgmt.com In this method, the gluconate anion (C₆H₁₁O₇⁻), which is the conjugate base of a weak acid (gluconic acid), is titrated with a strong acid in a non-aqueous solvent.
The procedure generally involves the following steps:
An accurately weighed sample of potassium gluconate is dissolved in a suitable non-aqueous solvent, such as glacial acetic acid. fao.org
The solution is titrated with a standardized solution of a strong acid, most commonly 0.1 N perchloric acid in glacial acetic acid. fao.orgmt.com
The endpoint of the titration is determined either potentiometrically using a pH electrode or visually with a chemical indicator such as quinaldine red, which changes from red to colorless at the endpoint. fao.orgmt.com
Each milliliter of 0.1 N perchloric acid is equivalent to 23.42 mg of C₆H₁₁KO₇. fao.org According to pharmacopeial standards, the assay should indicate a purity of not less than 97.0% and not more than 103.0% on a dried basis. fao.org
Determination of Acid Residues The term "acid residues" in the context of a salt like potassium gluconate typically refers to the presence of the free acid (gluconic acid) as an impurity. While the non-aqueous titration quantifies the total gluconate salt content, the presence of free gluconic acid can be inferred if it affects the titration results or determined by a separate method. A direct aqueous titration with a standardized base (e.g., sodium hydroxide) could be used to quantify any significant free acid impurity, as the gluconate salt itself is neutral. The pH of a 1% solution of potassium gluconate is expected to be around 7.0, and deviations could indicate the presence of acidic or basic impurities. chemicalbook.com
| Parameter | Description |
|---|---|
| Analysis Type | Assay for Quantification |
| Titration Method | Non-aqueous Acid-Base Titration |
| Solvent | Glacial Acetic Acid |
| Titrant | 0.1 N Perchloric Acid |
| Endpoint Detection | Potentiometric or Visual Indicator (Quinaldine Red) |
| Acceptance Criteria | 97.0% - 103.0% (on dried basis) |
Advanced Crystallographic Studies (X-ray Diffraction) for Solid-State Structure
X-ray diffraction (XRD) is a primary technique for investigating the solid-state structure of crystalline materials. It provides information on the atomic arrangement, crystal lattice, and physical form of a compound.
Solid-State Structure Elucidation For potassium (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate, which is typically a white to yellowish-white crystalline powder, X-ray powder diffraction (XRPD) is used to obtain a characteristic diffraction pattern. fao.org This pattern is a plot of the intensity of diffracted X-rays versus the diffraction angle (2θ).
The XRPD pattern serves as a unique fingerprint for the crystalline form of the compound. The key data obtained from the pattern are:
d-spacing: The distances between the planes of atoms in the crystal lattice.
Relative Intensities: The intensities of the diffraction peaks, which are related to the arrangement of atoms in the crystal structure.
This information is crucial for identifying the specific crystalline form (polymorph) of potassium gluconate, distinguishing it from amorphous material or other salt forms, and for quality control in manufacturing. The definitive powder diffraction data for potassium gluconate is maintained in reference databases such as the Powder Diffraction File™ (PDF®) managed by the International Centre for Diffraction Data (ICDD). icdd.comicdd.com While specific reports on its crystal structure are highly specialized, the standard reference pattern would be used for identification. unt.edu
| Parameter | Information Provided |
|---|---|
| Technique | X-Ray Powder Diffraction (XRPD) |
| Sample Form | Crystalline Powder |
| Primary Data | Diffraction angles (2θ) and peak intensities |
| Derived Information | d-spacings, relative intensities |
| Application | Phase identification, polymorph screening, quality control |
| Reference Database | ICDD Powder Diffraction File™ (PDF®) |
Applications of Potassium 2r,3s,4r,5r 2,3,4,5,6 Pentahydroxyhexanoate in Advanced Materials and Chemical Engineering
Sequestering Agent in Industrial and Environmental Processes
Potassium gluconate is an effective sequestering, or chelating, agent, particularly in alkaline solutions. chemicalbook.comgoogle.com Its molecular structure allows it to form stable complexes with di- and trivalent metal ions such as calcium, magnesium, iron, and copper. gchydro.compmpinc.com This ability to bind metal ions prevents them from precipitating or engaging in undesirable chemical reactions, a crucial function in numerous industrial and environmental applications. pmpinc.comthinkdochemicals.com Aqueous solutions containing potassium gluconate are stable against oxidation and reduction, even at elevated temperatures, and are not corrosive, adding to its utility. jungbunzlauer.com
In the field of metal finishing, potassium gluconate is a key ingredient in formulations for metal surface treatment and cleaning. jungbunzlauer.comchemicalbook.com It is particularly effective in alkaline cleaning solutions used to degrease and clean ferrous and some non-ferrous metals. pmpinc.com
The primary function of potassium gluconate in these applications is to sequester hard water ions like calcium and magnesium, preventing the formation of insoluble precipitates that can deposit on the metal surfaces and equipment. pmpinc.com Furthermore, it is a highly effective chelating agent for removing rust and other metal oxides from surfaces. In hot caustic solutions used for derusting steel, potassium gluconate chelates the iron ions, preventing their redeposition onto the cleaned metal surface. pmpinc.com This capability is also leveraged in electroplating, where gluconate can be used in plating baths to enhance brightness and luster by forming complexes with metal ions. pmpinc.com
Table 1: Role of Potassium Gluconate in Metal Treatment
| Application | Target Metal Ions | Function of Potassium Gluconate | Outcome |
|---|---|---|---|
| Alkaline Cleaning | Ca²⁺, Mg²⁺ | Sequesters hard water ions | Prevents formation of insoluble scale and deposits on surfaces and equipment. pmpinc.com |
| Derusting (Steel) | Fe²⁺, Fe³⁺ | Chelates iron ions in caustic solutions | Removes rust and prevents redeposition, resulting in a clean surface. pmpinc.com |
| Galvanic Surface Treatment | Various metal ions | Acts as a chelating agent in plating baths | Used for brightening and increasing luster in electroplating processes. jungbunzlauer.compmpinc.com |
| Aluminum Etching | Al³⁺ | Sequesters dissolved aluminum | Increases the efficiency and lifespan of caustic aluminum etch baths. pmpinc.com |
Within the textile industry, potassium gluconate serves as a valuable sequestering agent during processing and dyeing. jungbunzlauer.comdirectfood.net The presence of metal ions in process water, such as iron, copper, and calcium, can interfere with dyeing by forming complexes with dyes, leading to poor color yield, uneven shades, and reduced color fastness. google.comyuanjin-bio.com
By adding potassium gluconate to the dyebath, these stray metal ions are chelated, rendering them inactive. yuanjin-bio.com This ensures that the dye molecules can bind effectively and evenly to the textile fibers, resulting in improved color uniformity and brightness. yuanjin-bio.com Its ability to form stable complexes also helps in the dispersion of dyes. yuanjin-bio.com Research has also indicated its use in specialized treatments, such as in a process developed to prevent the shrinkage of dyed wool fabric. sigmaaldrich.com
The formation of mineral scale, primarily from calcium and magnesium salts, is a significant problem in industrial water systems, such as cooling towers and boilers. Potassium gluconate is utilized as an effective scale inhibitor due to its strong chelating properties. thinkdochemicals.comgoogle.com
It functions by sequestering the metal ions responsible for scale formation, keeping them in solution and preventing their precipitation onto heat exchange surfaces and pipes. thinkdochemicals.com This action helps maintain system efficiency, improves heat transfer, and prolongs the life of the equipment. thinkdochemicals.com In combination with other compounds like silicates, gluconate salts have been shown to be effective corrosion inhibitors in cooling water systems, forming a thin protective film on metal surfaces. google.com Studies on composite inhibitors containing sodium gluconate (a closely related salt) have demonstrated significant corrosion and scale inhibition effects for steel in simulated cooling water. scirp.org
Buffer Systems and pH Regulation in Chemical Formulations
Potassium gluconate acts as a buffer salt, helping to regulate and stabilize the pH of chemical formulations. jungbunzlauer.comdirectfood.netparchem.com A buffer system typically consists of a weak acid and its conjugate base, which can neutralize added acids or bases to resist significant changes in pH. jove.com
In this case, the system consists of gluconic acid (a weak acid) and the gluconate anion (its conjugate base). When the pH of a solution decreases (becomes more acidic), the gluconate anion can accept excess hydrogen ions. Conversely, if the pH increases (becomes more alkaline), the equilibrium can shift to release hydrogen ions. This buffering capacity is crucial in various chemical formulations where a stable pH is necessary for product efficacy and stability. Research has specifically highlighted the calcium-buffering effects of gluconate in solutions. nih.gov
Incorporation into Polymeric Materials and Composites
The development of advanced functional materials often involves the integration of inorganic components into polymer matrices. While direct, large-scale incorporation of potassium gluconate into common structural composites is not widely documented, the use of potassium salts is relevant in the synthesis of specialized polymer composites.
For instance, research into solid electrolytes for fuel cells has explored polyoxometalate (POM)–polymer composites. In one study, a potassium (K+) salt of a mono-lacunary Keggin-type POM was used as a skeleton to create an inorganic-organic hybrid material. mdpi.com The flexible and precise design of such composites allows for the creation of materials with tailored properties. mdpi.com As a readily available and non-toxic potassium salt, potassium gluconate represents a potential component for such inorganic-organic hybrid systems, although specific research detailing this application is limited.
Role in Electrochemical Systems and Advanced Batteries
Potassium gluconate is emerging as a valuable precursor material in the development of next-generation energy storage devices, particularly potassium-ion batteries (PIBs) and supercapacitors. researchgate.net PIBs are considered promising alternatives to lithium-ion batteries due to the abundance and low cost of potassium. nih.govrsc.org
A significant area of research is the development of high-performance electrode materials. One study demonstrated the use of potassium gluconate as a precursor to synthesize nitrogen and sulfur co-doped carbon nanosheets. researchgate.net These nanosheets, when used as electrode materials, exhibited excellent electrochemical performance in both supercapacitors and sodium-ion batteries, showing high specific capacity and stable cycling. researchgate.net The advantages of potassium-based systems include potentially higher working voltages and high-rate performance due to the small Stokes' radius of the potassium ion in non-aqueous electrolytes, which allows for high mobility. nih.govacs.org
Table 2: Electrochemical Performance of Potassium Gluconate-Derived Carbon Nanosheets
| Energy Storage System | Key Performance Metric | Value Reported |
|---|---|---|
| Sodium-Ion Battery (SIB) | High Specific Capacity (at 0.05 A g⁻¹) | 367 mAh g⁻¹ researchgate.net |
| Sodium-Ion Battery (SIB) | Initial Coulombic Efficiency (ICE) | 92.9% researchgate.net |
| Sodium-Ion Battery (SIB) | Long-Term Cyclability (at 5 A g⁻¹) | Reversible capacity of 151 mAh g⁻¹ after 12,000 cycles researchgate.net |
This application highlights a sophisticated use of potassium gluconate not just as a simple salt, but as a carbon and potassium source for creating advanced, functional materials for energy storage.
Comparative Analysis of D Gluconate Salts in Academic Research
Structural and Functional Divergence with Magnesium (2R,3S,4R,5R)-2,3,4,5,6-Pentahydroxyhexanoate
Potassium gluconate (C₆H₁₁KO₇) and magnesium gluconate (C₁₂H₂₂MgO₁₄) are both salts of gluconic acid, yet their structural and functional characteristics differ significantly due to the nature of the cation they carry. matrix-fine-chemicals.com Structurally, potassium gluconate consists of one potassium ion (K⁺) for each gluconate anion. matrix-fine-chemicals.com In contrast, magnesium gluconate involves a single magnesium ion (Mg²⁺) coordinating with two gluconate anions. This divalent nature of magnesium versus the monovalent nature of potassium influences their molecular geometry and interactions.
Functionally, these differences are paramount. Potassium is the principal intracellular cation and is crucial for maintaining cell function, particularly in excitable cells like those in skeletal muscles, the heart, and nerves. nih.gov It plays a vital role in nerve impulse transmission, muscle contraction, and maintaining heart rhythm and fluid balance. rice.edupatsnap.comapollohospitals.com
Magnesium, on the other hand, is involved in over 300 biochemical reactions in the body. annexechem.com It is essential for energy production, blood pressure regulation, bone health, and the function of muscles and nerves. annexechem.comjostchemical.com Magnesium gluconate is noted for its high bioavailability compared to some other magnesium salts. wikipedia.orgnatalist.com Research has explored its role in enhancing bone repair by stimulating angiogenic and osteogenic activity. nih.gov
Table 1: Structural and Functional Comparison of Potassium Gluconate and Magnesium Gluconate
| Feature | Potassium;2,3,4,5,6-pentahydroxyhexanoate | Magnesium (2R,3S,4R,5R)-2,3,4,5,6-Pentahydroxyhexanoate wikipedia.org |
|---|---|---|
| Chemical Formula | C₆H₁₁KO₇ matrix-fine-chemicals.com | C₁₂H₂₂MgO₁₄ wikipedia.org |
| Molecular Weight | 234.245 g/mol matrix-fine-chemicals.com | 414.599 g/mol wikipedia.org |
| Cation | Potassium (K⁺) | Magnesium (Mg²⁺) |
| Valency | Monovalent | Divalent |
| Primary Biological Role | Major intracellular cation, crucial for nerve and muscle function, heart rhythm, and fluid balance. nih.govrice.edupatsnap.comapollohospitals.com | Cofactor in over 300 enzymatic reactions, essential for energy production, bone health, and muscle function. annexechem.com |
Distinctions from Calcium Bis[(2R,3S,4R,5R)-2,3,4,5,6-Pentahydroxyhexanoate]
The comparison between potassium gluconate and calcium gluconate (C₁₂H₂₂CaO₁₄) also highlights significant distinctions rooted in their cationic components. matrix-fine-chemicals.com Similar to magnesium, calcium is a divalent cation (Ca²⁺), and its gluconate salt consists of one calcium ion bonded to two gluconate anions. matrix-fine-chemicals.comsynzeal.com
Functionally, calcium is a critical mineral for bone formation and maintenance. jigschemical.com It is essential for many normal bodily functions, including blood coagulation, muscle contraction, and nerve signaling. jigschemical.compatsnap.com Calcium gluconate is widely used in medicine to treat conditions arising from low blood calcium levels (hypocalcemia) and to protect the heart from dangerously high potassium levels (hyperkalemia). ruipugroup.comnih.govwikipedia.org Studies have also investigated the anti-inflammatory and anti-oxidative properties of calcium gluconate. nih.govresearchgate.net
In contrast, potassium's primary roles are centered on intracellular functions and maintaining the electrical gradients across cell membranes, which is fundamental for nerve and muscle excitability. nih.govpatsnap.com
Table 2: Structural and Functional Comparison of Potassium Gluconate and Calcium Gluconate
| Feature | This compound | Calcium Bis[(2R,3S,4R,5R)-2,3,4,5,6-Pentahydroxyhexanoate] matrix-fine-chemicals.com |
|---|---|---|
| Chemical Formula | C₆H₁₁KO₇ matrix-fine-chemicals.com | C₁₂H₂₂CaO₁₄ matrix-fine-chemicals.com |
| Molecular Weight | 234.245 g/mol matrix-fine-chemicals.com | 430.372 g/mol matrix-fine-chemicals.com |
| Cation | Potassium (K⁺) | Calcium (Ca²⁺) |
| Valency | Monovalent | Divalent |
| Primary Biological Role | Regulates fluid balance, nerve signals, and muscle contractions. rice.edupatsnap.comapollohospitals.com | Essential for bone health, blood clotting, and muscle and nerve function. jigschemical.compatsnap.com |
Comparative Biological Activity and Mechanistic Pathways of Various Gluconates
The biological activity of gluconate salts is largely determined by the associated cation, while the gluconate anion primarily serves as a carrier, often enhancing the bioavailability of the mineral. wikipedia.orgnatalist.com The mechanism of action for all three salts begins with their dissociation in the body, releasing the respective cations (K⁺, Mg²⁺, Ca²⁺) and the gluconate ion. patsnap.comapollohospitals.com
Potassium Gluconate: The released K⁺ ions are rapidly absorbed and contribute to the body's potassium pool. nih.gov This is crucial for maintaining the resting membrane potential of cells, which is the foundation of nerve impulse transmission and muscle contraction. patsnap.com Potassium channels and the Na⁺/K⁺-ATPase pump are key mechanistic pathways that regulate its concentration gradients and physiological effects. nih.gov
Magnesium Gluconate: Once dissociated, Mg²⁺ acts as a cofactor for a vast number of enzymes and is vital for the synthesis of ATP, the body's main energy currency. annexechem.com It also functions as a natural calcium antagonist, which contributes to its role in regulating blood pressure and muscle relaxation. google.com Research suggests that magnesium gluconate can promote bone healing through the activation of angiogenic and Wnt signaling pathways. nih.gov
Calcium Gluconate: The released Ca²⁺ ions are integral to skeletal structure and a wide array of cellular signaling processes. jigschemical.compatsnap.com Calcium acts as a second messenger in many signal transduction pathways, and its influx into cells triggers various responses, including neurotransmitter release and muscle cell contraction. patsnap.com In cases of hyperkalemia, calcium gluconate works by stabilizing the cardiac cell membrane, reducing the cardiotoxic effects of high potassium. nih.govwikipedia.org
The gluconate anion itself can act as a chelating agent, binding to metal ions. patsnap.com This property can be beneficial in certain industrial applications and may influence the absorption and distribution of the mineral in the body.
Differential Applications in Industrial and Research Contexts
The distinct properties of potassium, magnesium, and calcium gluconates lead to their use in different industrial and research applications.
Potassium Gluconate: In the food industry , it is used as a mineral supplement, a sequestrant, an acidity regulator, and a salt replacer in low-sodium products. jungbunzlauer.comwikipedia.org In pharmaceuticals , it serves as a potassium source to treat or prevent hypokalemia. rice.edupatsnap.comdrugbank.com In research , it is used in studies related to cardiovascular health, such as its effect on blood pressure, and in electrophysiology to study ion channel function. taylorandfrancis.comnih.gov Technical applications include its use as a sequestering agent in textiles and for galvanic surface treatment. jungbunzlauer.com
Magnesium Gluconate: Industrially, it is a common ingredient in dietary supplements and is used to fortify foods and beverages. annexechem.comchemimpex.comruipugroup.com It is also found in some cosmetic products for its moisturizing properties. chemimpex.com In pharmaceuticals , it is used to treat magnesium deficiency and has been studied for its potential in preventing pregnancy-induced hypertension. annexechem.comjostchemical.comnatalist.comResearch applications are broad, including studies on bone regeneration, its effects on lipid metabolism, and its role as a neuroprotective agent. nih.govresearchgate.net
Calcium Gluconate: This salt is a major component of calcium supplements and is used as a food additive for fortification and as a firming agent. jigschemical.comruipugroup.com In the pharmaceutical industry , it is a critical medication for treating hypocalcemia, magnesium toxicity, and as a cardioprotective agent during hyperkalemia. nih.govutah.ae It is also used topically in gel form to treat hydrofluoric acid burns. wikipedia.orgwbcil.com In research , calcium gluconate is studied for its anti-inflammatory and immunomodulatory effects, particularly in the context of arthritis and other inflammatory conditions. nih.govresearchgate.net It also has applications in agriculture to prevent calcium deficiencies in plants. ruipugroup.com
Table 3: Differential Applications of Gluconate Salts
| Application Area | This compound | Magnesium (2R,3S,4R,5R)-2,3,4,5,6-Pentahydroxyhexanoate wikipedia.org | Calcium Bis[(2R,3S,4R,5R)-2,3,4,5,6-Pentahydroxyhexanoate] matrix-fine-chemicals.com |
|---|---|---|---|
| Food Industry | Mineral supplement, acidity regulator, salt replacer. jungbunzlauer.comwikipedia.org | Food fortification, dietary supplements, flavor enhancer. annexechem.comruipugroup.com | Food fortification, firming agent, stabilizer. jigschemical.comruipugroup.com |
| Pharmaceuticals | Treatment/prevention of hypokalemia. rice.edupatsnap.comdrugbank.com | Treatment of magnesium deficiency, dietary supplement. annexechem.comjostchemical.com | Treatment of hypocalcemia, cardiotoxicity, and magnesium toxicity. nih.govutah.ae |
| Research | Cardiovascular health, blood pressure studies, electrophysiology. taylorandfrancis.comnih.gov | Bone regeneration, lipid metabolism, neuroprotection. nih.govresearchgate.net | Anti-inflammatory effects, immunomodulation, arthritis studies. nih.govresearchgate.net |
| Other Applications | Sequestering agent in textiles, surface treatment. jungbunzlauer.com | Cosmetics (moisturizer). chemimpex.com | Agriculture (plant nutrient), treatment of hydrofluoric acid burns. ruipugroup.comwikipedia.orgwbcil.com |
Emerging Research Frontiers and Future Directions for Potassium 2r,3s,4r,5r 2,3,4,5,6 Pentahydroxyhexanoate
Development of Novel Synthetic Pathways with Enhanced Sustainability
The conventional production of potassium gluconate often relies on fermentation processes, which, while effective, present opportunities for improvement in terms of sustainability and efficiency. google.comgoogle.com Current research is actively exploring greener and more economically viable synthetic routes.
One of the most promising avenues is the enzymatic and bioelectrochemical synthesis of gluconic acid, the precursor to potassium gluconate. The use of immobilized enzymes, such as glucose oxidase, offers several advantages over traditional fermentation, including higher reaction rates, easier product separation, and the potential for continuous production processes. bilijipub.comacs.org Kinetic studies on the enzymatic oxidation of glucose to gluconic acid provide valuable data for optimizing these biocatalytic systems. nih.govnih.gov For instance, the Michaelis-Menten constant (Km) and maximum reaction rate (Vmax) are crucial parameters for designing efficient bioreactors.
Furthermore, bioelectrochemical systems that integrate redox enzymes with electrode surfaces are being investigated for the oxygen-free synthesis of gluconate. nih.gov This approach can achieve high faradaic efficiencies, minimizing by-product formation and reducing the energy consumption associated with aeration in traditional fermentation. nih.gov
Fermentation-based production continues to be optimized through the use of mutant strains of microorganisms like Aspergillus niger and the fine-tuning of fermentation conditions. nih.govtaylors.edu.myresearchgate.netias.ac.in Research has shown that parameters such as substrate concentration, pH, temperature, and oxygen supply significantly impact the yield and productivity of gluconic acid. nih.govnih.gov
Table 1: Comparison of Synthetic Methodologies for Gluconate Production
| Methodology | Key Advantages | Research Findings | Challenges |
|---|---|---|---|
| Optimized Fermentation | Well-established, high yields | Mutant strains of A. niger can achieve gluconic acid concentrations of up to 78.04 g/L. nih.gov | Long fermentation times (10-12 days), potential for by-product formation. nih.gov |
| Immobilized Enzyme Bioreactors | Higher reaction rates, continuous processing, easier product separation. | Immobilized glucose oxidase can retain 88% of its activity after 30 days. tandfonline.com | Enzyme stability and cost. bilijipub.com |
| Bioelectrochemical Synthesis | Oxygen-free operation, high faradaic efficiency (up to 96%). nih.gov | Quantitative electrosynthesis with high stability. nih.gov | Scalability and long-term electrode stability. |
| Heterogeneous Catalysis | Recyclable catalysts, shorter reaction times. | Methylene blue-based catalysts have shown high efficiency in producing sodium gluconate. davidpublisher.comdavidpublisher.comresearchgate.net | Catalyst deactivation and potential for metal leaching. researchgate.netmdpi.com |
Exploration of Advanced Catalytic Roles
While potassium gluconate is not traditionally viewed as a catalyst, its chemical structure and properties suggest potential applications in catalysis, particularly as a promoter or a basic catalyst in certain organic reactions. The potassium cation can act as a Lewis acid, and the gluconate anion, being the conjugate base of a weak acid, can exhibit basic properties.
Research into the catalytic activity of related compounds provides a basis for exploring the potential of potassium gluconate. For instance, potassium is a known promoter in iron oxide catalysts used for the dehydrogenation of ethylbenzene to styrene, where it enhances both activity and stability. aiche.org The gluconate moiety, with its multiple hydroxyl groups, could potentially participate in hydrogen bonding interactions, influencing the transition state of a reaction and thereby its rate and selectivity.
Although direct catalytic applications of potassium gluconate are still a nascent field of research, its role as a component in catalytic systems is being indirectly explored. For example, the synthesis of gluconate salts themselves often involves catalytic processes, such as the use of palladium-bismuth catalysts for the selective oxidation of glucose. researchgate.netmdpi.com Understanding the interaction of the gluconate ion with these catalysts could provide insights into its own potential catalytic functions.
Table 2: Potential Catalytic Applications of Potassium Gluconate
| Potential Role | Rationale | Supporting Evidence/Analogs | Research Direction |
|---|---|---|---|
| Basic Catalyst | The gluconate anion is the conjugate base of a weak acid and can accept protons. | Use of other alkali metal salts of carboxylates as basic catalysts in organic synthesis. | Investigating its efficacy in base-catalyzed reactions like aldol condensations or transesterification. |
| Promoter | The potassium cation can enhance the activity and stability of other catalysts. | Potassium is a known promoter in industrial catalysts for dehydrogenation. aiche.org | Studying the effect of adding potassium gluconate to known catalytic systems. |
| Ligand in Coordination Catalysis | The hydroxyl and carboxylate groups can coordinate with metal centers. | Gluconic acid forms stable complexes with various metal ions. | Exploring its use as a ligand in transition metal-catalyzed reactions. |
Investigation of Undiscovered Biochemical Signaling Pathways
The role of potassium ions in cellular signaling is well-established, particularly in maintaining membrane potential and regulating nerve impulses. nih.govpatsnap.com However, emerging research suggests more intricate and specific signaling pathways where potassium and its associated anions may play a crucial role.
One intriguing area of investigation is the link between potassium leakage and quorum sensing in bacteria. Studies have shown that certain small molecules that induce potassium leakage can trigger biofilm formation in Bacillus subtilis. nih.gov This suggests a novel quorum-sensing mechanism where bacteria respond to changes in intracellular potassium concentration, which could be influenced by the presence of potassium salts like potassium gluconate in their environment. This discovery opens up the possibility that potassium gluconate could be used to modulate bacterial community behavior.
Furthermore, the connection between G-protein coupled receptors (GPCRs) and potassium channels points to another potential avenue of influence for potassium gluconate. jneurosci.orgwikipedia.orgmdpi.comkhanacademy.org GPCRs are a vast family of receptors involved in a multitude of cellular responses. wikipedia.org The activity of G-protein-coupled inwardly rectifying potassium (GIRK) channels is modulated by GPCRs, and these channels play a critical role in cellular excitability. jneurosci.org While current research focuses on the potassium ion itself, the nature of the counter-ion could potentially influence the local ionic environment and thereby the functioning of these channels and receptors.
Table 3: Emerging Areas in Potassium-Related Biochemical Signaling
| Signaling Pathway | Potential Role of Potassium/Potassium Gluconate | Key Research Findings | Future Research Questions |
|---|---|---|---|
| Bacterial Quorum Sensing | Induction of potassium leakage can trigger multicellular behavior. nih.gov | Small molecules causing potassium leakage stimulate biofilm formation in B. subtilis. nih.gov | Can potassium gluconate directly influence quorum sensing and biofilm formation in various bacterial species? |
| G-Protein Coupled Receptor (GPCR) Signaling | Modulation of G-protein-coupled inwardly rectifying potassium (GIRK) channels. jneurosci.org | RGS proteins positively modulate GPCR coupling to GIRK channels. jneurosci.org | Does the gluconate anion have any specific interactions with GPCRs or associated proteins? |
| Myofibroblast Conversion | Inhibition of fibroblast differentiation into myofibroblasts. nih.gov | Hyperosmolar potassium gluconate reduces scar tissue formation in wound healing. nih.govresearchgate.net | What is the precise molecular mechanism by which potassium gluconate inhibits TGFβ1 signaling? |
Integration into Smart Materials and Nanotechnology
The unique properties of potassium gluconate, including its biocompatibility and multiple functional groups, make it an attractive candidate for the development of smart materials and for applications in nanotechnology. "Smart materials" are materials that respond to external stimuli, and potassium gluconate can be incorporated into such systems to impart specific functionalities.
One notable application is in the development of self-healing hydrogels. nih.govresearchgate.netmdpi.com These are polymer networks that can repair themselves after damage. The ionic nature of potassium gluconate can be exploited to form reversible cross-links within the hydrogel matrix. For instance, a study on collagen hydrogels demonstrated that they can be an effective delivery vehicle for potassium gluconate in wound healing applications, where it was found to reduce the presence of myofibroblasts, a key factor in scar formation. nih.gov
In the realm of nanotechnology, potassium gluconate has been used as a nanofertilizer. Its application in this form can improve the efficiency of potassium delivery to plants and reduce nutrient loss. Furthermore, it has been investigated as a component in the synthesis of porous carbon materials for high-performance supercapacitors, highlighting its potential in energy storage applications.
The development of potassium-selective biosensors is another area where potassium gluconate can play a role, not as a direct component of the sensor, but as a key analyte for which these sensors are designed. wikipedia.org
Table 4: Applications of Potassium Gluconate in Smart Materials and Nanotechnology
| Application Area | Specific Role of Potassium Gluconate | Research Findings | Potential Impact |
|---|---|---|---|
| Self-Healing Hydrogels | Component in collagen hydrogels for wound healing. nih.gov | Reduces the number of myofibroblasts in the dermis, leading to less scar tissue. nih.gov | Development of advanced wound dressings with anti-fibrotic properties. |
| Nanofertilizers | Source of potassium in a nano-formulation. | Can improve nutrient uptake efficiency in plants. | More sustainable and efficient agricultural practices. |
| Energy Storage | Precursor for the synthesis of porous carbon materials. | Used to create electrodes for high-performance supercapacitors. | Development of advanced energy storage devices. |
Potential in Remediation and Environmental Chemistry
The chelating properties of the gluconate anion make potassium gluconate a promising agent for environmental remediation, particularly for the removal of heavy metals from contaminated soil and water. google.com The multiple hydroxyl and carboxylate groups in the gluconate molecule can bind to metal ions, forming stable, water-soluble complexes that can be more easily extracted from the environment.
Studies have shown that gluconates can be effective in extracting heavy metals such as zinc, lead, copper, and cadmium from municipal solid waste fly ash. nih.gov In some cases, sodium gluconate, a close analog, has been found to be more efficient than traditional chelating agents like EDTA, especially at high pH values. nih.gov This is particularly relevant for the remediation of alkaline industrial wastes.
The biodegradability of gluconates is another significant advantage in an environmental context. davidpublisher.com Unlike some synthetic chelating agents that can persist in the environment and cause secondary pollution, gluconates can be broken down by microorganisms into harmless substances. davidpublisher.com
Recent research has also explored the potential of potassium-containing compounds in the remediation of uranium-contaminated groundwater. nih.govescholarship.orgclu-in.orgmdpi.comnih.gov While these studies have not focused specifically on potassium gluconate, the ability of potassium to facilitate the precipitation of uranium suggests that the combination of potassium and a chelating agent like gluconate could be a fruitful area for future investigation.
Table 5: Performance of Gluconate in Heavy Metal Remediation from Fly Ash
| Metal | Assisting Agent | Removal Efficiency (%) |
|---|---|---|
| Zinc (Zn) | Na-Gluconate | 20 |
| Lead (Pb) | Na-Gluconate | 61 |
| Copper (Cu) | Ammonium Acetate | 49 |
| Cadmium (Cd) | Ammonium Acetate | 75 |
| Manganese (Mn) | Na-Gluconate | 2 |
Data adapted from a study on the removal of heavy metals from MSW fly ash. nih.gov
Q & A
Q. What experimental methodologies are recommended for synthesizing high-purity potassium 2,3,4,5,6-pentahydroxyhexanoate (D-gluconate potassium)?
- Methodological Answer : Synthesis typically involves neutralizing D-gluconic acid with potassium hydroxide in aqueous solution. Key steps include:
- Adjusting the pH to ~7.0–7.5 to ensure complete deprotonation of the carboxylic acid group.
- Evaporating the solution under reduced pressure to precipitate the potassium salt.
- Recrystallizing the product using ethanol/water mixtures to enhance purity (solubility: ~0.5 g/L in water at 25°C, as observed in analogous sodium salts) .
- Purity verification via HPLC or ion chromatography to confirm absence of residual acid or metal impurities .
Q. How can the stereochemical configuration of potassium 2,3,4,5,6-pentahydroxyhexanoate be confirmed?
- Methodological Answer : Use a combination of:
- Nuclear Magnetic Resonance (NMR) : and NMR to identify hydroxyl and carboxylate proton environments, with stereochemistry inferred from coupling constants .
- X-ray Diffraction (XRD) : Single-crystal XRD to resolve the absolute configuration of the chiral centers (2R,3S,4R,5R) .
- Polarimetry : Measure optical rotation ([α]) and compare with literature values for D-gluconate derivatives (e.g., sodium gluconate: [α] = +6° to +12°) .
Q. What are the primary applications of potassium gluconate in catalytic or redox systems?
- Methodological Answer : While potassium gluconate itself is not widely used as a catalyst, its metal-chelating properties (e.g., iron or zinc gluconates) are critical in Fenton-like reactions. For example:
- Iron gluconate complexes generate hydroxyl radicals () via HO activation, which can be monitored using electron spin resonance (ESR) or fluorescence probes .
- Comparative studies with other chelators (e.g., EDTA) require stability constant () measurements via potentiometric titrations to assess metal-binding efficiency .
Advanced Research Questions
Q. How do discrepancies in reported stability constants (KsK_sKs) for metal-gluconate complexes arise, and how can they be resolved experimentally?
- Methodological Answer : Discrepancies often stem from:
- pH variations : values depend on protonation states of hydroxyl groups. Use buffered systems (e.g., Tris-HCl) to maintain constant pH during titrations .
- Competing ligands : Trace impurities (e.g., citrate) may interfere. Pre-treat solutions with ion-exchange resins to remove contaminants .
- Temperature effects : Perform isothermal titration calorimetry (ITC) at controlled temperatures (e.g., 25°C) to standardize measurements .
Q. What mechanistic insights support the role of gluconate-metal complexes in hydroxyl radical (⋅OH\cdot\text{OH}⋅OH) generation?
- Methodological Answer : Experimental designs to probe mechanisms include:
- Kinetic studies : Monitor production via UV-Vis spectroscopy using scavengers like terephthalic acid (fluorescence emission at 425 nm upon oxidation) .
- Electrochemical analysis : Cyclic voltammetry to assess redox potentials of metal-gluconate complexes (e.g., Fe/Fe transitions) .
- Computational modeling : Density functional theory (DFT) to simulate ligand-metal coordination and electron transfer pathways .
Q. How does the bioavailability of potassium gluconate compare to other metal gluconates (e.g., zinc or magnesium) in biological systems?
- Methodological Answer : Use in vitro models to evaluate:
- Dissolution kinetics : Simulate gastrointestinal conditions (e.g., pH 1.2–7.4) and measure ion release via atomic absorption spectroscopy (AAS) .
- Cellular uptake : Fluorescently labeled gluconate derivatives (e.g., FITC conjugates) tracked in cell cultures using confocal microscopy .
- Comparative studies : Contrast with chloride or sulfate salts to assess bioavailability differences (e.g., zinc gluconate vs. zinc sulfate in cell viability assays) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
